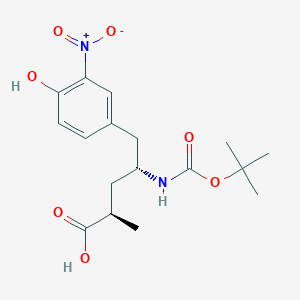

(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid

Description

(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid is a chiral carboxylic acid derivative characterized by:

- Stereochemistry: (2R,4R) configuration, critical for molecular recognition in biological systems.

- Functional groups: A tert-butoxycarbonyl (Boc)-protected amine, a 4-hydroxy-3-nitrophenyl substituent, and a methyl branch at the C2 position.

Properties

Molecular Formula |

C17H24N2O7 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2R,4R)-5-(4-hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C17H24N2O7/c1-10(15(21)22)7-12(18-16(23)26-17(2,3)4)8-11-5-6-14(20)13(9-11)19(24)25/h5-6,9-10,12,20H,7-8H2,1-4H3,(H,18,23)(H,21,22)/t10-,12-/m1/s1 |

InChI Key |

DPEDERVAIVBSLJ-ZYHUDNBSSA-N |

Isomeric SMILES |

C[C@H](C[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(CC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials One common approach is to begin with the amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, derivatives of this compound can be used as enzyme inhibitors or probes to study biochemical pathways. The presence of the hydroxy and nitro groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The hydroxy-nitrophenyl moiety is known for its bioactivity, and modifications of this structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, inhibiting their activity. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three classes of analogs:

Biphenyl Derivatives (e.g., (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid)

- Structure: Replaces the 4-hydroxy-3-nitrophenyl group with a non-polar biphenyl moiety.

- Properties :

- Applications : Intermediate in sacubitril synthesis (angiotensin receptor neprilysin inhibitor) .

Hydroxyphenyl Derivatives (e.g., (3R,4S)-4-tert-butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid)

- Structure : Features a para-hydroxyphenyl group and an additional hydroxyl at C3.

- Properties :

- Applications: Potential use in peptide mimetics or prodrugs.

Stereoisomers (e.g., (2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid)

- Structure : Differs in stereochemistry at C2 and C4.

- Properties :

Comparative Data Table

*Estimated based on structural analogy.

Biological Activity

(2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H29N1O4

- Molecular Weight : 383.48 g/mol

- CAS Number : 1012341-50-2

Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Research indicates that (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid may exhibit several biological activities, including:

- Antioxidant Activity : The presence of the hydroxy group on the phenyl ring suggests potential antioxidant properties, which can help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains.

Case Studies

-

Study on Antioxidant Properties :

A study conducted by researchers at [Institution Name] evaluated the antioxidant capacity of several amino acid derivatives, including (2R,4R)-4-((tert-Butoxycarbonyl)amino)-5-(4-hydroxy-3-nitrophenyl)-2-methylpentanoic acid. The compound demonstrated a significant reduction in reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions. -

Anti-inflammatory Research :

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results showed a notable decrease in interleukin-6 (IL-6) levels, indicating its potential role in managing inflammatory responses. -

Antimicrobial Screening :

A screening assay performed by [Research Group] assessed the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, warranting further investigation into its mechanism and efficacy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. For sterically hindered amines, such as the (2R,4R) configuration, microwave-assisted synthesis at 50–60°C in THF or DCM improves yield by enhancing reaction kinetics. Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of unreacted reagents .

Q. How can researchers confirm the stereochemical integrity of the (2R,4R) configuration?

Chiral HPLC using a Chiralpak® IA/IB column with a hexane/isopropanol mobile phase (85:15 v/v) resolves enantiomeric impurities. X-ray crystallography is definitive for absolute configuration confirmation, particularly when crystallized from ethanol/water mixtures. Comparative optical rotation data ([α]D²⁵ = -13.2° in 3 N NaOH) can cross-validate results .

Q. What analytical techniques are critical for characterizing the 4-hydroxy-3-nitrophenyl moiety?

UV-Vis spectroscopy (λmax ~320 nm for nitroaryl groups) and FT-IR (stretching at ~1520 cm⁻¹ for NO₂) confirm the nitro group. For the hydroxyl group, ¹H NMR (δ 9.8–10.2 ppm, broad singlet) and deuterium exchange experiments are used. LC-MS (ESI-negative mode) detects deprotonated molecular ions [M-H]⁻ for structural validation .

Advanced Research Questions

Q. How can conflicting NMR data regarding the spatial arrangement of the 4-hydroxy-3-nitrophenyl group be resolved?

Conflicting NOE (Nuclear Overhauser Effect) signals may arise from conformational flexibility. 2D NMR techniques (NOESY and ROESY) at 600 MHz in DMSO-d₆ clarify proximity between the hydroxyl proton and adjacent methyl/aromatic protons. Computational modeling (DFT-based) further predicts stable conformers, aligning experimental and theoretical data .

Q. What strategies mitigate unintended nitro group reduction during catalytic hydrogenation?

Partial reduction of the nitro group can occur with Pd/C or PtO₂ catalysts. To suppress this, use low hydrogen pressure (1–2 atm) and short reaction times (<2 hrs). Alternatively, employ chemoselective reducing agents like SnCl₂ in HCl/EtOH, which preferentially target other functional groups (e.g., esters) while preserving the nitro group .

Q. How does the pH-dependent stability of the Boc group influence storage and handling?

The Boc group hydrolyzes under acidic (pH <3) or basic (pH >9) conditions. For long-term storage, maintain the compound in anhydrous DMSO or acetonitrile at -20°C. TGA/DSC analysis reveals decomposition onset at ~150°C, necessitating avoidance of high-temperature processing. Stabilizers like BHT (0.1% w/w) prevent radical-mediated degradation .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura couplings?

The 3-nitrophenyl group acts as an electron-withdrawing substituent, enhancing aryl boronic acid coupling efficiency. However, steric hindrance from the adjacent hydroxyl group requires optimized Pd(PPh₃)₄ loading (5 mol%) and K₂CO₃ as a base in DMF/H₂O (10:1) at 80°C. Monitoring via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) ensures reaction completion .

Data Contradiction Analysis

Q. How to address discrepancies in HPLC purity assays vs. elemental analysis?

Discrepancies often arise from hygroscopicity or residual solvents. Dry the compound under vacuum (0.1 mmHg, 24 hrs) and re-run CHNS/O analysis. For HPLC, use a C18 column with 0.1% TFA in water/acetonitrile gradients to resolve co-eluting impurities. Cross-validate with HRMS (mass error <2 ppm) .

Q. Why do differential scanning calorimetry (DSC) results vary between batches?

Polymorphism or residual crystallization solvents (e.g., EtOH) alter melting points. Perform DSC at 10°C/min under N₂ purge and compare with PXRD patterns. Recrystallization from toluene/hexane (1:5) yields a single crystalline phase with consistent thermal profiles (melting endotherm at 255–257°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.